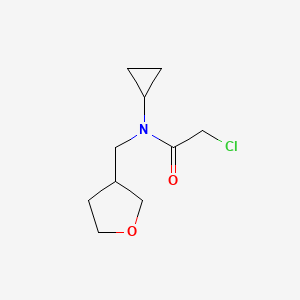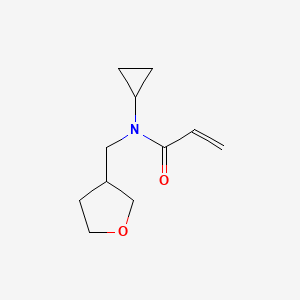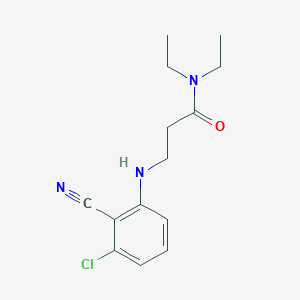![molecular formula C11H13ClFNO2 B7575853 2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide, also known as Fenclozic acid, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of amides and is structurally similar to other compounds that have been used as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in the inflammatory response and may also contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. This compound has been shown to have these effects in vitro and in vivo, making it a promising candidate for further study. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for the study of 2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its potential use in combination with other anti-inflammatory or anti-cancer agents, which may enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may lead to its use as a therapeutic agent in the future.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide involves the reaction of 3-fluorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with N-methylacetamide to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide has been studied for its potential therapeutic applications, particularly as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells.
properties
IUPAC Name |
2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-14(11(15)8-12)5-6-16-10-4-2-3-9(13)7-10/h2-4,7H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLHMRYUZDPQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC(=CC=C1)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)


![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)



![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)
